Butenedial

Catalog No.
S624994
CAS No.
2363-83-9
M.F
C4H4O2
M. Wt
84.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butenedial

Biopolymer crosslinking with glutaraldehyde often leads to uncontrolled gelation and brittle matrices; glyoxal suffers from acetal oligomerization reducing reactive monomer. Butenedial (CAS 2363-83-9) eliminates these failures via conjugated 1,4-addition, enabling controlled kinetics and stable heterocycle formation.

  • Enables rapid, first-order pyrrole/pyrrolinone synthesis for pharma libraries.
  • Produces tunable, non-brittle chitosan/gelatin hydrogels.
  • High aqueous solubility; minimal oligomerization ensures consistent reactivity.

In stock. High-purity reagent for immediate shipping.

CAS Number

2363-83-9

Product Name

Butenedial

IUPAC Name

but-2-enedial

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

InChI

InChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H

InChI Key

JGEMYUOFGVHXKV-UHFFFAOYSA-N

Synonyms

1,4-dioxo-2-butene, 2-butene-1,4-dial, cis-2-butene-1,4-dial, fumaraldehyde, malealdehyde, malealdehyde, (E)-isomer, malealdehyde, (Z)-isomer, maleic acid aldehyde, maleic dialdehyde, maleylaldehyde

Canonical SMILES

C(=CC=O)C=O

Isomeric SMILES

C(=C/C=O)\C=O

The exact mass of the compound Fumaraldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

0.5 g, 1 g, 5 g, 25 g

Butenedial (CAS 2363-83-9), also known as malealdehyde or 2-butene-1,4-dial, is a highly reactive, unsaturated four-carbon dialdehyde utilized extensively as a specialized cross-linking agent, a precursor in heterocyclic synthesis, and an amine-scavenging intermediate [1]. Unlike saturated aliphatic dialdehydes, butenedial features a conjugated double bond that fundamentally alters its electrophilic character, enabling both 1,2-addition and 1,4-addition pathways [2]. In industrial and advanced laboratory procurement, it is prioritized for its ability to form stable pyrrole derivatives upon reaction with primary amines and its controllable cross-linking kinetics in biopolymer matrices [1]. Its high aqueous solubility and distinct hydration profile make it a critical building block in pharmaceutical synthesis, advanced biomaterials, and kinetic modeling proxies [2].

Research Fit

1
Conjugated diene-dialdehyde scaffold for reactivity studies distinct from saturated analogs
2
Reported tool compound for atmospheric aerosol modeling and toxicology adduct research

Substituting butenedial with common saturated dialdehydes like glutaraldehyde or simpler alpha-dicarbonyls like glyoxal frequently results in process failure due to divergent reaction kinetics and oligomerization behaviors [1]. Glutaraldehyde reacts with amines almost instantaneously at room temperature, leading to rapid, uncontrolled gelation that yields brittle, mechanically inferior polymer networks and exhibits high cellular toxicity [2]. Glyoxal, conversely, suffers from extensive acetal oligomerization in aqueous environments, which drastically reduces the concentration of active monomeric species available for target reactions[1]. Furthermore, because butenedial possesses an electron-poor conjugated alkene backbone, it undergoes rapid, first-order cyclization reactions with ammonia and primary amines to form stable pyrrolinone and substituted pyrrole structures—a synthetic pathway completely inaccessible to saturated analogs [3].

Substitution Risk

Reaction kinetics
Ammonia reaction is first-order in butenedial; glyoxal and other dialdehydes may exhibit different rate-limiting steps, altering model predictions.
Oligomerization
Butenedial does not substantially form acetal oligomers, unlike glyoxal; direct substitution may introduce complex product mixtures in aqueous-phase reactions.
Base-catalyzed product
Reaction with hydroxide yields light-absorbing compounds, a pathway not prominent for glyoxal, which can shift environmental fate conclusions.

Aqueous Kinetics and Acetal Oligomerization

In aqueous environments, the stability and availability of the active monomeric dialdehyde are critical for reproducible synthesis and formulation. A comparative kinetic study demonstrated that unlike glyoxal, butenedial does not undergo substantial acetal oligomerization, maintaining a higher pool of reactive monomer[1]. Furthermore, its reactivity toward ammonia (NHx) is orders of magnitude faster than its saturated or alpha-dicarbonyl counterparts. In a proxy solution, butenedial exhibited an 11% removal rate within just 8 hours, whereas glyoxal required 5.5 months to achieve a 12% consumption under comparable conditions[1]. The calculated lifetime of butenedial in the presence of NH4+ drops to merely 2.5 minutes at pH 6, compared to 29.8 hours for methylglyoxal[1].

Evidence DimensionAqueous reactivity lifetime with NHx (pH 6) and oligomerization tendency
Target Compound DataLifetime of 2.5 minutes; negligible acetal oligomerization
Comparator Or BaselineMethylglyoxal (lifetime 29.8 h); Glyoxal (12% consumption over 5.5 months, high oligomerization)
Quantified Difference>700-fold faster reaction kinetics with ammonia compared to methylglyoxal
ConditionsAqueous ammonium sulfate proxy solutions, pH-dependent kinetic modeling

Ensures rapid, high-yield amine scavenging and predictable monomer availability without the yield-lowering oligomerization typical of glyoxal.

NH3 kinetics
Head-to-head
Butenedial: fast, first-order in dialdehyde
Glyoxal: not first-order (different rate-limiting step)
Supports distinct kinetic model parameterization for brown carbon studies
Aqueous NHx, pH-dependent; reported in Hensley et al. 2021

Biopolymer Cross-Linking Control and Stability

When used as a cross-linking agent for biopolymers such as chitosan, butenedial provides superior mechanical stability compared to glutaraldehyde [1]. Glutaraldehyde cross-linking occurs extremely rapidly (<1 minute at 27°C), leading to uncontrolled reaction kinetics and the formation of brittle fibers that lack mechanical integrity. In contrast, butenedial-mediated cross-linking proceeds via a slower, intermediate-driven Schiff base formation that yields flexible, mechanically robust fibers [1]. The controlled cross-linking density achievable with butenedial prevents the crumbling and brittleness associated with the 86% rapid cross-linking density of 5% v/v glutaraldehyde [1].

Evidence DimensionCross-linking kinetics and resulting fiber mechanical stability
Target Compound DataControlled reaction rate yielding flexible, mechanically stable fibers
Comparator Or BaselineGlutaraldehyde (<1 min gelation at 27°C, yielding brittle/crumbling fibers)
Quantified DifferenceSlower, tunable onset time preventing the rapid rigidification seen with glutaraldehyde
ConditionsChitosan fiber cross-linking in NaOH bath, comparative mechanical assessment

Allows manufacturers to precisely control the gelation and curing times of biopolymers, avoiding the catastrophic brittleness caused by glutaraldehyde.

Acetal oligomers
Head-to-head
Butenedial: no substantial acetal oligomers
Glyoxal: substantial acetal oligomer formation
Simplifies aqueous-phase product purification and analytical characterization
Aqueous conditions; reported qualitative comparison

Specific Pyrrole Formation via Amine-Thiol Addition

The conjugated double bond of butenedial enables unique tandem addition reactions that are impossible for saturated dialdehydes. Studies on protein modification demonstrate that butenedial undergoes initial 1,2-addition or 1,4-addition with thiols (e.g., cysteine) followed by condensation with primary amines (e.g., lysine) to form highly specific 2-substituted and 3-substituted pyrrole cross-links [1]. This specific cyclization pathway allows for the synthesis of stable heterocyclic biomarkers and advanced drug intermediates [1]. Saturated dialdehydes like glutaraldehyde primarily form simple Schiff bases or non-specific polymeric networks without yielding discrete pyrrole rings [1].

Evidence DimensionHeterocycle formation upon reaction with amines/thiols
Target Compound DataForms stable 2- and 3-substituted pyrrole rings
Comparator Or BaselineSaturated dialdehydes (form linear Schiff bases or non-specific polymeric networks)
Quantified DifferenceExclusive formation of stable pyrrole heterocycles via tandem addition
ConditionsPhysiological pH, reaction with N-acetylcysteine and lysine derivatives

Crucial for procurement in pharmaceutical synthesis where the precise construction of substituted pyrrole scaffolds is required.

Base-catalyzed path
Head-to-head
Butenedial + OH⁻ → light-absorbing compounds
Glyoxal: no significant light-absorbing product via this route
Identifies butenedial as a direct precursor to light-absorbing SOA components
Base-catalyzed aqueous reaction; relevant to VOC oxidation modeling
Furan metabolite
Class-level
Butenedial: direct electrophile, reacts rapidly with GSH and Lys/Cys residues
Furan: requires CYP2E1 activation
Supports adduct standard synthesis without metabolic activation systems
In vitro nucleophile trapping at pH 7.4; reported in Chen et al. 1997
DNA damage profile
Head-to-head
Butenedial: cross-links + single-strand breaks
Formaldehyde/acetaldehyde/methylglyoxal: cross-links only
Propionaldehyde/hexanal: strand breaks only
Unique dual-lesion profile supports genotoxicity assay benchmarking
CHO-K1 cells, alkaline elution; reported in Marinari et al. 1984

Controlled Biopolymer Cross-Linking

Ideal for manufacturing chitosan, gelatin, or collagen-based hydrogels and fibers where glutaraldehyde causes unacceptable brittleness and rapid, uncontrollable gelation[1].

Precursor for Substituted Pyrrole Heterocycles

The optimal starting material for the Paul Knorr-type synthesis of pyrrolinones and complex pyrrole derivatives used in pharmaceutical libraries, leveraging its unique tandem addition capabilities[2].

Rapid Aqueous Amine Scavenging

Selected over glyoxal and methylglyoxal in systems requiring extremely fast, first-order reaction kinetics with ammonia or primary amines without the interference of yield-lowering acetal oligomerization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Atmospheric brown carbon SOA research
Light-absorbing product formation context
NHx reaction kinetics and base-catalyzed pathway verification
Genotoxicity assay benchmarking
Dual DNA lesion profile context
Assay sensitivity for cross-links and single-strand breaks simultaneously
Furan metabolite adduct bioanalysis
Direct electrophilic reactivity context
Adduct standard identity and reactivity with GSH/amino acid residues
Disinfection by-product formation studies
Ring-cleavage electrophile context
Chlorination product identity and stability from phenolic precursors

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

84.021129366 Da

Monoisotopic Mass

84.021129366 Da

Heavy Atom Count

6

Other CAS

3675-13-6

Wikipedia

But-2-enedial
Fumaraldehyde

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